molecular formula C11H20Cl2N4O2 B2367889 ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride CAS No. 1355773-02-2

ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride

Cat. No. B2367889
CAS RN: 1355773-02-2
M. Wt: 311.21
InChI Key: FBBOAZCHAYIEJD-UHFFFAOYSA-N
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Description

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .


Synthesis Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis , functionalization , and their pharmacological application were published .


Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

Organoboron compounds are highly valuable building blocks in organic synthesis . The boron moiety can be converted into a broad range of functional groups .

Scientific Research Applications

Synthesis and Intermediates in Organic Chemistry

Ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride serves as an intermediate in various organic synthesis processes. For instance, it is used in the synthesis of pesticides like chlorantraniliprole, as described by Yeming Ju (2014) in the synthesis of Ethyl 2-(3-chloro-2-yl)-5-hydroxy-pyrazole-3-carboxylate, highlighting its importance in agricultural chemistry (Ju, 2014). Similarly, E. Paronikyan et al. (2016) demonstrated its utility in creating pyrano[4,3-d]thieno[2,3-b]pyridine and thieno[2,3-c]isoquinoline derivatives, showcasing its versatility in creating diverse organic compounds (Paronikyan et al., 2016).

Pharmaceutical Research

In the pharmaceutical field, compounds derived from ethyl 3-imino-2-(piperidin-4-yl)-2,3-dihydro-1H-pyrazole-4-carboxylate dihydrochloride are explored for their potential medicinal properties. For example, V. U. Jeankumar et al. (2013) researched thiazole-aminopiperidine hybrid analogues as Mycobacterium tuberculosis GyrB inhibitors, indicating its potential application in developing new antituberculosis drugs (Jeankumar et al., 2013).

Material Science and Chemistry

This compound is also significant in material science and general chemistry. For example, its derivatives have been studied for their potential use in the synthesis of novel materials and complex organic molecules. This includes research by N. Khalifa et al. (2017) on the synthesis of dihydropyridine derivatives, which are important in various chemical syntheses (Khalifa et al., 2017).

Mechanism of Action

The mechanism of action of piperidine derivatives can vary widely depending on their specific structure and the biological targets they interact with .

Safety and Hazards

While boranes undergo efficient protodeboronation with propionic acid by protonolysis or hydrogenation at elevated temperatures, boronic esters usually do not . This indicates that certain safety precautions may need to be taken when handling these compounds.

Future Directions

More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

ethyl 5-amino-1-piperidin-4-ylpyrazole-4-carboxylate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O2.2ClH/c1-2-17-11(16)9-7-14-15(10(9)12)8-3-5-13-6-4-8;;/h7-8,13H,2-6,12H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGZYMBPRBIZDIL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2CCNCC2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20Cl2N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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